molecular formula C2H4FI B1294473 1-Fluoro-2-iodoethane CAS No. 762-51-6

1-Fluoro-2-iodoethane

Cat. No. B1294473
CAS RN: 762-51-6
M. Wt: 173.96 g/mol
InChI Key: LVYJIIRJQDEGBR-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodoethane is a halogenated hydrocarbon that is part of the fluoroalkane and iodoalkane families. It is structurally related to other halogenated ethanes, such as 1-chloro-2-fluoroethane and 1,2-difluorotetrachloroethane, which have been studied for their molecular structures and vibrational properties . The compound is of interest in various fields, including organic synthesis and radiochemistry, where it is used as a precursor for the synthesis of radiolabeled compounds, particularly in the field of positron emission tomography (PET) imaging .

Synthesis Analysis

The synthesis of 1-Fluoro-2-iodoethane-related compounds often involves halogen exchange reactions, as seen in the preparation of 2-bromo-1-[18F]fluoroethane from 1,2-dibromoethane . This method can potentially be adapted for the synthesis of 1-Fluoro-2-iodoethane by using appropriate starting materials and reaction conditions. Additionally, the Schiemann reaction, which is used to synthesize 2-Fluoro-4-iodo-anisole from o-amino-anisole, could be a relevant method for synthesizing halogenated fluoroethanes .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-iodoethane can be inferred from studies on similar molecules. For instance, the equilibrium structures of cis and trans isomers of 1-chloro-2-fluoroethylene have been determined using quantum chemical calculations and experimental data . Similarly, the molecular structure of 1,2-difluorotetrachloroethane has been studied using electron diffraction, revealing the presence of trans and gauche isomers . These studies provide insights into the bond distances and angles that could be expected in 1-Fluoro-2-iodoethane.

Chemical Reactions Analysis

1-Fluoro-2-iodoethane may undergo various chemical reactions characteristic of halogenated ethanes. For example, the presence of fluorine and iodine atoms could make it a suitable candidate for nucleophilic substitution reactions, as seen in the enhanced radiochemical yields of [18F]fluoroethyl choline when using 1-bromo-2-[18F]fluoroethane in the presence of an alkali iodide . The reactivity of 1-Fluoro-2-iodoethane could also be influenced by the rotational isomerism of the molecule, as observed in other 1-fluoro-2-haloethanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-2-iodoethane can be deduced from related compounds. The infrared and Raman spectra of similar molecules, such as 1-chloro-2-fluoroethane, provide information on vibrational frequencies and the stability of different isomers in various states . The electron diffraction method used to study 1,2-difluorotetrachloroethane offers data on interatomic distances and valency angles, which are important for understanding the physical properties of 1-Fluoro-2-iodoethane . Additionally, the efficient synthesis and purification methods developed for 2-bromo-1-[18F]fluoroethane indicate the potential for similar approaches to be used for 1-Fluoro-2-iodoethane .

Scientific Research Applications

Vibrational Analysis and Rotational Isomers

1-Fluoro-2-iodoethane has been studied for its vibrational characteristics in various states (solid, liquid, and vapor) and rotational isomers. Research conducted by Bermani and Jonathan (1968) in the Journal of Chemical Physics revealed that in 1-fluoro-2-iodoethane, the gauche isomer is more stable in the liquid state, while the trans form is preferred in vapor. These findings provide insights into the molecular behavior and stability of different isomers under various conditions (Bermani & Jonathan, 1968).

Theoretical Study of Rotational Isomerism

Serboli and Minasso (1971) conducted a theoretical study and infrared analysis of compounds related to 1-fluoro-2-iodoethane, which showed the presence of different isomeric forms. This study enhances the understanding of the molecular dynamics and potential energy of these compounds, providing valuable information for chemical synthesis and analysis (Serboli & Minasso, 1971).

Fluoroalkylation Reagents

Dai et al. (2016) in Organic & Biomolecular Chemistry developed a heterobifunctional fluoroalkylation reagent, 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), demonstrating its versatility in preparing fluorinated organic compounds. This research presents 1-fluoro-2-iodoethane derivatives as potential tools in organic synthesis, particularly in introducing fluorine atoms into organic molecules (Dai et al., 2016).

Gas Phase Study of Conformers

The gas phase behavior of 1-fluoro-2-iodoethane and similar molecules was analyzed by Ramasami (2006), focusing on the gauche and trans conformers. The absence of a gauche effect, indicating a preference for the trans conformer, was noted. This study is significant for understanding the molecular structure and stability in the gas phase, which is crucial for various chemical processes and applications (Ramasami, 2006).

properties

IUPAC Name

1-fluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJIIRJQDEGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227056
Record name Ethane, 1-fluoro-2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodoethane

CAS RN

762-51-6
Record name Ethane, 1-fluoro-2-iodo-
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Record name Ethane, 1-fluoro-2-iodo-
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Record name Ethane, 1-fluoro-2-iodo-
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Record name 1-fluoro-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
MFE Bermani, N Jonathan - The Journal of Chemical Physics, 1968 - pubs.aip.org
… 1‐bromo‐2‐fluoroethane, and 1‐fluoro‐2‐iodoethane have been obtained in the solid, liquid, … of the molecules in the liquid and vapor states except for gaseous 1‐fluoro‐2‐iodoethane. …
Number of citations: 45 pubs.aip.org
FA Martins, MP Freitas - European Journal of Organic …, 2019 - Wiley Online Library
… In addition, only the gauche form for 1-fluoro-2-iodoethane has been observed through microwave spectroscopy;6 actually, 1-fluoro-2-iodoethane appears to be the most interesting …
FA Martins, L de Azevedo Santos… - The Journal of …, 2022 - ACS Publications
… the origin of the anti effect in the 1-fluoro-2-iodoethane and gauche effect in the 2-iodoethanol … for 1-fluoro-2-iodoethane, the gauche population increases from nonpolar to polar media. …
Number of citations: 1 pubs.acs.org
P Ramasami - International Conference on Computational Science, 2006 - Springer
… G2/MP2 calculation has also been carried out but could not be done for 1-fluoro-2iodoethane due to unavailability of basis sets used by the method for iodine atom. Optimised structure …
Number of citations: 5 link.springer.com
FA Martins, L De Azevedo Santos, D Rodrigues Silva… - J. Org …, 2022 - research.vu.nl
… 9b,10 As organic iodine plays a pivotal role in organic synthesis, industrial applications, and catalysis,11 we have investigated the origin of the anti effect in the 1-fluoro-2-iodoethane …
Number of citations: 2 research.vu.nl
J Hine, R Ghirardelli - The Journal of Organic Chemistry, 1958 - ACS Publications
… Henne and Renoll report that 1-fluoro2-iodoethane boils at 98-102 but give no other properties.10 The methanol and thiophenol used andthe methods of preparing sodium …
Number of citations: 66 pubs.acs.org
A Baldan, A Tassan - Synthetic communications, 2005 - Taylor & Francis
… 2 ‐brominated to 1,2‐di[ 79 Br]bromo‐1‐fluoro‐2‐iodoethane, [ 79 Br]BrFCHCH[ 79 Br]BrI; and (c) 1,2‐di[ 79 Br]bromo‐1‐fluoro‐2‐iodoethane was dehalogenated to 1‐[ 79 Br]bromo‐2‐…
Number of citations: 7 www.tandfonline.com
A Gregorcic, M Zupan - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
N-Iodosuccinimide reacted with phenyl substituted alkenes in the presence of insoluble polymer supported hydrogen fluoride, which was prepared by reaction of hydrogen fluoride with …
Number of citations: 26 www.journal.csj.jp
M Borgini, P Wipf - Tetrahedron, 2022 - Elsevier
… ,1-difluoro-2-iodoethane and 1-fluoro-2-iodoethane to allow access to preparatively useful quantities … This was particularly true when 1-fluoro-2-iodoethane was used. Indeed, during the …
Number of citations: 1 www.sciencedirect.com
Y Yang, G Luo, Y Li, X Tong, M He… - Chemistry–An Asian …, 2020 - Wiley Online Library
We report herein a facile synthetic method for converting unactivated (hetero)aryl electrophiles into β‐fluoroethylated (hetero)arenes via nickel‐catalyzed reductive cross‐couplings. …
Number of citations: 7 onlinelibrary.wiley.com

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